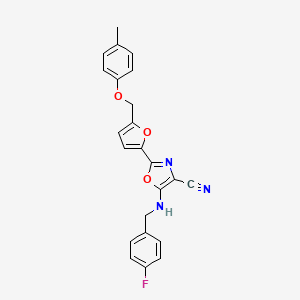

5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Description

5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic organic compound with a complex structure that includes a fluorobenzyl group, a furan ring, and an oxazole ring

Properties

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-15-2-8-18(9-3-15)28-14-19-10-11-21(29-19)23-27-20(12-25)22(30-23)26-13-16-4-6-17(24)7-5-16/h2-11,26H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUQYNGFCMICFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multiple steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where the fluorobenzyl group is attached to the nitrogen atom of the oxazole ring.

Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the nitrile group could produce primary amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant anticancer activity. For instance, derivatives of oxazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the 4-fluorobenzyl and p-tolyloxy groups may enhance the compound's lipophilicity and cellular uptake, potentially leading to improved efficacy against tumor cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar oxazole derivatives have been reported to possess activity against a range of bacterial and fungal strains. The presence of functional groups such as the p-tolyloxy moiety may contribute to this antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

Compounds with oxazole scaffolds have shown promise as anti-inflammatory agents. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases. The specific structure of this compound may allow it to modulate inflammatory responses effectively.

Synthetic Routes

The synthesis of this compound can be achieved through several synthetic pathways, often involving multi-step reactions starting from readily available precursors. Key steps typically include:

- Formation of the Oxazole Ring : This can be accomplished through cyclization reactions involving appropriate carboxylic acids and amines.

- Introduction of Functional Groups : The addition of 4-fluorobenzyl and p-tolyloxy groups can be performed via nucleophilic substitution reactions or coupling methods.

- Final Purification : Techniques such as column chromatography are employed to isolate the final product in high purity.

Characterization Techniques

Characterization of the synthesized compound is critical for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.

- Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.

- Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.

Therapeutic Efficacy in Cancer Models

A study conducted on similar oxazole derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, suggesting that modifications in the chemical structure, such as those found in this compound, could enhance anticancer properties.

Antimicrobial Testing

In another investigation, derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain modifications led to increased antibacterial activity, supporting further exploration of this compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity to certain targets, while the oxazole ring might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

- 5-((4-Chlorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- 5-((4-Methylbenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- 5-((4-Bromobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

The presence of the fluorine atom in 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This indicates that it consists of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cancer cell death, making this compound a candidate for cancer therapies .

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds similar to this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound exhibits significant cytotoxic effects, leading to apoptosis in cancerous cells.

- Mechanistic Insights : The compound is believed to induce DNA damage response pathways, which are critical in cancer biology. By inhibiting PARP, it enhances the efficacy of other chemotherapeutic agents used in combination therapies .

Other Biological Activities

Beyond its anticancer potential, preliminary research suggests that this compound may also possess anti-inflammatory and analgesic properties. These effects could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.